6-[Bromoacetamido]tetramethylrhodamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTKKUNIKVMXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CBr)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400482 | |
| Record name | 6-[Bromoacetamido]tetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166442-39-3 | |
| Record name | 6-[Bromoacetamido]tetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization of 6 Bromoacetamido Tetramethylrhodamine
Synthetic Pathways to Tetramethylrhodamine (B1193902) Core Structure
The foundation of 6-[Bromoacetamido]tetramethylrhodamine is the tetramethylrhodamine scaffold, a derivative of the xanthene dye family. The synthesis of this core, specifically the carboxytetramethylrhodamine (TAMRA) precursor, has evolved to address significant challenges, primarily the formation of regioisomers.
The traditional and most established method for synthesizing the rhodamine scaffold is through an acid-catalyzed condensation reaction. This process typically involves the reaction of two equivalents of a 3-aminophenol (B1664112) with one equivalent of a phthalic anhydride (B1165640) derivative. For the synthesis of carboxytetramethylrhodamine (TAMRA), the common starting materials are 3-(dimethylamino)phenol and trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride). nih.govacs.orgresearchgate.net
In this reaction, the anhydride is acylated by the 3-(dimethylamino)phenol, followed by a second condensation and cyclization to form the characteristic three-ring xanthene structure of the rhodamine dye. This method, while straightforward, presents a significant drawback related to the regiochemistry of the final product.
A well-documented obstacle in the synthesis of functionalized rhodamines like TAMRA is the generation of regioisomers. researchgate.net The use of an unsymmetrical anhydride, such as trimellitic anhydride, results in two possible points for the initial acylation reaction. This leads to the formation of a mixture of 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) and 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA). acs.orgresearchgate.net These isomers have nearly identical absorption and emission spectra, but their different substitution patterns can lead to peak doubling or smearing in sensitive analytical applications like chromatography and electrophoresis following bioconjugation. thermofisher.com
To overcome this challenge, several strategies have been developed to produce isomerically pure TAMRA:
Separation of Intermediates: One effective and scalable method involves the initial acylation of 3-dimethylaminophenol (B24353) with trimellitic anhydride to produce a mixture of isomeric dicarboxybenzophenones. These benzophenone (B1666685) intermediates can be efficiently separated into their individual isomers by recrystallization. Subsequently, the purified benzophenone isomer is reacted with a second equivalent of 3-dimethylaminophenol to yield the corresponding isomerically pure 5- or 6-carboxytetramethylrhodamine, thus avoiding the difficult chromatographic separation of the final dye products. nih.govacs.orgresearchgate.net
Alternative Reagents: To prevent the formation of isomers altogether, alternative synthetic routes have been explored. One such approach replaces the unsymmetrical anhydride with phthalaldehydic acids, which provide only one point of reactivity for the aminophenol, directly yielding a single isomer.
Palladium-Catalyzed Cross-Coupling: A more modern and divergent strategy involves the synthesis of rhodamines from fluorescein (B123965) precursors. In this method, fluorescein ditriflates undergo a palladium-catalyzed C–N cross-coupling reaction with various nitrogen nucleophiles. This approach offers a late-stage introduction of the amino groups, providing a high degree of flexibility and control over the final product structure.
The development of these methods has been crucial for making isomerically pure reagents like 6-TAMRA readily available for research. caymanchem.comanaspec.com
Table 1: Comparison of Synthetic Strategies for Isomerically Pure 6-TAMRA
| Strategy | Description | Advantages | Disadvantages |
| Classical Method + Chromatography | Condensation of 3-(dimethylamino)phenol and trimellitic anhydride, followed by chromatographic separation of 5- and 6-TAMRA isomers. | Simple initial reaction. | Difficult and low-yield separation of final products due to similar polarities. researchgate.net |
| Separation of Benzophenone Intermediates | The mixture of benzophenone intermediates formed is separated by recrystallization before the final condensation step. nih.govresearchgate.net | Scalable, avoids difficult final product chromatography, higher overall yield of pure isomer. | Requires an additional separation step for the intermediate. |
| Palladium-Catalyzed C-N Coupling | Synthesis from fluorescein ditriflates via Pd-catalyzed amination. | High-yielding, divergent, allows for a wide range of derivatives. | Requires specialized catalysts and starting materials. |
Introduction of the Bromoacetamide Moiety
To function as a thiol-reactive probe, the carboxylic acid group of 6-TAMRA must be converted into a bromoacetamide group. This is typically achieved through a two-step process involving the creation of an amine functionality, followed by acylation.
While direct conversion of the carboxylic acid to a bromoacetamide is not straightforward, a common synthetic route involves first converting the 6-carboxy-TAMRA into 6-amino-TAMRA. This can be accomplished through reactions like the Curtius, Hofmann, or Schmidt rearrangement.
Once the amine-functionalized rhodamine is obtained, the bromoacetamide moiety is introduced via a nucleophilic acyl substitution reaction. In this step, the primary amine of 6-aminotetramethylrhodamine (B14192) acts as a nucleophile, attacking the electrophilic carbonyl carbon of a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride. researchgate.net The reaction proceeds with the departure of a leaving group (e.g., bromide), forming a stable amide bond and yielding the final product, this compound. This reaction is analogous to the well-established methods for synthesizing other haloacetamide-based protein modification reagents.
The importance of isomeric purity, established during the synthesis of the TAMRA core, carries through to the final bromoacetamide derivative. The use of isomerically pure 6-TAMRA as the starting material is essential to ensure that the final product is solely the 6-isomer. thermofisher.comanaspec.com
The purity of the final compound and its precursors is typically confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is the primary method for assessing purity and separating any remaining starting materials or byproducts. nih.gov Spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the chemical structure and verify the successful introduction of the bromoacetamide group.
Further Chemical Modifications and Conjugation Strategies
The primary utility of this compound lies in its ability to be covalently attached to other molecules, a process known as conjugation. The bromoacetamide group is a haloacetyl functional group, which is highly effective for the specific modification of sulfhydryl (thiol) groups.
The key conjugation reaction involves the alkylation of a thiol by the bromoacetamide. The sulfur atom of a cysteine residue in a protein, for example, acts as a nucleophile and attacks the carbon atom bearing the bromine. This SN2 reaction results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the tetramethylrhodamine dye to the target molecule. This reaction is specific and efficient under mild pH conditions (typically 6.5-7.5).
While the bromoacetamide is tailored for thiol chemistry, the underlying rhodamine structure can be part of other conjugation strategies. The precursor, 6-carboxytetramethylrhodamine, is often converted into an N-hydroxysuccinimidyl (NHS) ester. This amine-reactive derivative is widely used to label proteins and amino-modified oligonucleotides at primary amine sites (e.g., the side chain of lysine). biosearchtech.com
Furthermore, TAMRA dyes are frequently used as acceptors in Förster Resonance Energy Transfer (FRET) experiments. nih.govresearchgate.net In such applications, a donor fluorophore, such as fluorescein (FAM), is paired with the TAMRA acceptor on the same biomolecule. The distance-dependent energy transfer between the two dyes can be used to study molecular interactions and conformational changes. nih.govresearchgate.netcaymanchem.combertin-bioreagent.com
Development of Multifunctional Probes
The inherent brightness and photostability of the tetramethylrhodamine scaffold make this compound an excellent foundation for the design of multifunctional probes. These sophisticated molecular tools are engineered to do more than simply report the location of a target; they can also sense and report on specific physiological conditions or participate in complex biochemical assays.
A key area in the development of such probes is their application in high-throughput screening (HTS) assays. For instance, fluorescent probes are crucial for identifying and characterizing inhibitors of specific proteins. In one example, a fluorescent probe named Rho6TPP was developed to target the client binding site of Tumor necrosis factor receptor-associated protein 1 (TRAP1), a molecular chaperone involved in tumorigenic pathways. nih.gov This probe was instrumental in a fluorescence polarization-based HTS assay, demonstrating a high signal-to-noise ratio and enabling the discovery of new small-molecule binders. nih.gov
The design of activatable or "smart" probes represents another significant advancement. These probes are designed to exhibit a change in their fluorescent properties in response to a specific biological event or environmental change. For example, probes can be engineered to be sensitive to pH, which is valuable for monitoring processes like the translocation of proteins into lysosomes during autophagy. mdpi.com While not exclusively using a bromoacetamido linker, the principle of using the rhodamine core in pH-activatable probes for long-term protein tracking highlights the versatility of this class of fluorophores. mdpi.com The stability of the linkage within these probes is critical, and they are often tested under various temperature and pH conditions to ensure their reliability for sensing specific proteins under physiological conditions. mdpi.com
The development of such probes often involves strategic chemical modifications to the core fluorophore. The synthesis of asymmetric xanthene fluorophores, including rhodamine derivatives, allows for selective functionalization, which is a critical step in creating probes that can be activated by specific enzymes, such as nitroreductase, a marker for hypoxic conditions in tumors. mdpi.com
Linker Chemistry and its Influence on Probe Properties
One of the most well-studied areas where linker chemistry is paramount is in the context of Förster Resonance Energy Transfer (FRET). FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excitation of the donor is non-radiatively transferred to the acceptor. The efficiency of this energy transfer is highly sensitive to the distance between the two dyes, a parameter directly controlled by the linker.
Research into DNA probes has provided detailed insights into the effect of linker length on FRET efficiency. In one study, a series of energy transfer primers were synthesized with a donor fluorophore (6-FAM) and an acceptor fluorophore (6-TAMRA, a derivative of the subject compound) separated by a flexible oligo-dT linker of varying lengths (n = 0, 2, 4, 6, 8, 10, 12, 14). nih.govresearchgate.net The spectral properties of these probes were systematically studied to understand the relationship between linker length and energy transfer. nih.govresearchgate.net
| Linker Composition (dT)n | Application | Key Finding |
| n = 0, 2, 4, 6, 8, 10, 12, 14 | DNA Energy Transfer Primers | The distance between the donor (6-FAM) and acceptor (6-TAMRA) dyes, controlled by the oligo-dT linker length, directly impacts the efficiency of Förster Resonance Energy Transfer. |
The influence of the linker extends beyond FRET. In the engineering of hybrid signal receptors, the length and sequence of the linker connecting sensor and effector modules can determine the functionality of the resulting protein. Studies have shown that specific linker lengths, often in multiples of 7 residues, can dictate whether a photoreceptor is activated or repressed by light. nih.gov This highlights a general principle in probe design: the linker is an active component that can modulate the biological or physical response of the system.
Mechanisms of Action and Molecular Interactions
Reactivity of the Bromoacetamide Group
The bromoacetamide functional group is a key component of 6-[Bromoacetamido]tetramethylrhodamine, serving as the reactive moiety for covalent attachment to target molecules. Its reactivity is primarily directed towards nucleophilic residues, with a notable preference for thiols.
The bromoacetamide group is a classic thiol-reactive functional group used for the specific labeling of proteins and other biomolecules. thermofisher.com The primary target for this group is the sulfhydryl (thiol) group of cysteine residues. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism, specifically an alkylation reaction. nih.gov In this reaction, the nucleophilic sulfur atom of the thiol group attacks the electrophilic carbon atom of the bromoacetamide, which is adjacent to the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether bond between the rhodamine dye and the cysteine residue. thermofisher.com
This thiol-alkylation reaction is highly efficient and proceeds rapidly under near-neutral or physiological pH conditions. thermofisher.comnih.gov The high nucleophilicity of the thiolate anion (the deprotonated form of the thiol group) at these pH values drives the reaction. researchgate.net Bromoacetamides are slightly less reactive towards thiols than their iodoacetamide (B48618) counterparts but still provide effective and selective labeling. nih.govthermofisher.com The specificity for cysteine is enhanced by the fact that cysteine is a relatively low-abundance amino acid in proteins, which helps to reduce the complexity of labeling patterns. researchgate.net The reaction of bromoacetamides with thiols is generally considered irreversible under typical biological conditions. thermofisher.com
While the bromoacetamide group exhibits a strong preference for thiol groups, it can also react with other nucleophilic amino acid residues under certain conditions. nih.gov These side reactions are generally less favorable and often require higher pH values or longer reaction times. Potential alternative nucleophiles within a protein include the primary amino groups of lysine (B10760008) residues and the N-terminus, the imidazole (B134444) group of histidine, and the thioether of methionine. nih.gov
The reactivity of these nucleophiles is generally lower than that of the thiolate anion. For instance, the reaction with the amino groups of lysine is significantly slower and typically occurs at a higher pH (e.g., pH 9.0) than the reaction with thiols. nih.gov Even at elevated pH, the chemoselectivity for thiols can often be maintained. nih.gov However, at high concentrations of the labeling reagent or under forcing conditions, non-specific labeling of other residues can occur. nih.gov For example, some iodoacetamide dyes, which are closely related to bromoacetamides, have been shown to cause non-specific labeling at high dye-to-thiol ratios. nih.govresearchgate.net
Table 1: Relative Reactivity of Bromoacetamide with Nucleophilic Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | General Reactivity with Bromoacetamide |
| Cysteine | Sulfhydryl (-SH) | High |
| Lysine | ε-Amino (-NH2) | Low to Moderate (pH dependent) |
| Histidine | Imidazole | Low |
| Methionine | Thioether (-S-CH3) | Low |
| Tyrosine | Phenol (-OH) | Very Low |
Fluorescence Principles of Tetramethylrhodamine (B1193902)
The fluorescence of the tetramethylrhodamine (TMR) core is central to the utility of this compound as a fluorescent probe. nih.gov Rhodamine dyes are known for their high fluorescence quantum yields and good photostability. nih.gov
Tetramethylrhodamine is a bright, orange-fluorescent dye. thermofisher.com Its spectral properties are characterized by strong absorption in the green region of the visible spectrum and emission in the orange-red region. thermofisher.com The specific excitation and emission maxima can vary slightly depending on the solvent and conjugation state. nih.gov For unconjugated tetramethylrhodamine isothiocyanate (TRITC), a closely related derivative, the excitation maximum is around 557 nm, with an emission maximum at approximately 576 nm. fluorofinder.com Conjugation to a protein can cause a slight red-shift in the emission spectrum. nih.gov The large separation between the excitation and emission maxima, known as the Stokes shift, is a key feature that facilitates the detection of the emitted fluorescence without interference from the excitation light. iupui.edu
Table 2: Spectral Properties of Tetramethylrhodamine (TMR) Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Source |
| Tetramethylrhodamine isothiocyanate (TRITC) | 557 | 576 | fluorofinder.com |
| Tetramethylrhodamine maleimide | 541 | 567 | thermofisher.com |
| 6-ROX (a carboxy-X-rhodamine) | 578 | 595 | aatbio.com |
| 5-TAMRA | 550 | 575 | fluorofinder.com |
| ATTO 550 (a rhodamine alternative) | 550 | Not specified | sigmaaldrich.com |
Note: The spectral properties can vary based on the specific isomer and environmental conditions.
The fluorescence of tetramethylrhodamine can be influenced by its immediate chemical environment. nih.gov While generally considered to be relatively pH-insensitive in the physiological range, significant changes in pH can affect its fluorescence intensity. nih.gov For instance, some rhodamine conjugates show a decrease in fluorescence intensity at very low pH values (e.g., pH 2.3), while others may exhibit an increase. nih.gov
The local microenvironment around the fluorophore also plays a crucial role. The fluorescence quantum yield can be affected by interactions between adjacent dye molecules or between the dye and the protein to which it is conjugated. nih.gov When multiple TMR molecules are in close proximity, they can form non-fluorescent dimers, a phenomenon known as self-quenching or concentration quenching. nih.govnih.gov This self-quenching is distance-dependent and can be used to probe conformational changes in biomolecules. nih.gov Conversely, the fluorescence of some dyes can be enhanced in certain environments, such as when bound to a protein, which can restrict molecular motion and reduce non-radiative decay pathways. nih.gov Some specially designed rhodamine-based probes are "turn-on" sensors, where fluorescence is initially quenched and then restored upon binding to a target or a change in the environment, such as a shift to a more acidic pH. acs.org
Conjugation Chemistry and its Impact on Biological Activity
The process of conjugating this compound to a biomolecule, such as a protein or antibody, can have a significant impact on both the properties of the dye and the biological activity of the target molecule. The covalent attachment of the fluorophore is intended to provide a means of visualizing and tracking the biomolecule without significantly altering its function. thermofisher.com
The degree of labeling, or the number of dye molecules conjugated to a single protein, is a critical parameter. nih.gov While a higher degree of labeling can potentially lead to a brighter signal, it also increases the risk of self-quenching, where the fluorescence of individual rhodamine molecules is diminished due to their proximity. nih.govnih.gov Furthermore, excessive labeling can interfere with the biological activity of the protein by altering its conformation, blocking active sites, or disrupting binding interfaces. nih.gov For example, the conjugation of multiple fluorophores to an antibody has been shown to potentially decrease its binding affinity. nih.gov
The conjugation process itself can also influence the photophysical properties of the tetramethylrhodamine. nih.gov The local environment of the protein can alter the fluorescence lifetime and spectrum of the attached dye. nih.gov In some cases, conjugation can lead to an enhancement of fluorescence. nih.gov The choice of the linker arm between the reactive group and the fluorophore can also play a role in the performance of the resulting conjugate. nih.gov The ultimate goal of the conjugation chemistry is to achieve a balance between sufficient labeling for detection and the preservation of the biological function of the target molecule. nih.gov
Covalent Labeling of Proteins and Peptides
The primary mechanism for labeling proteins and peptides with this compound is through covalent modification. pharmiweb.comcreative-proteomics.com This process relies on the high nucleophilicity of specific amino acid side chains, which attack the electrophilic carbon of the bromoacetyl group. acs.orgnih.gov
The bromoacetyl group is a type of haloacetamide, which is classified as a thiol-reactive functional group. acs.org The most common target for this reaction within a protein is the sulfhydryl (thiol) group of a cysteine residue. creative-proteomics.comsinobiological.com The reaction is an SN2 (bimolecular nucleophilic substitution) reaction where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond between the rhodamine dye and the protein. pharmiweb.comnih.gov
The general reactivity of amino acid side chains with thiol-reactive probes like 6-BTR depends on factors such as the accessibility of the residue to the labeling reagent and its inherent nucleophilicity. nih.gov While cysteine is the most common target, other nucleophilic residues can potentially react, although typically at a much slower rate and often requiring more specific reaction conditions. The high reactivity and relative scarcity of cysteine residues in many proteins allow for a degree of selectivity in labeling. nih.govmdpi.com
The reaction is typically carried out in a buffered solution at a controlled pH. The pH is a critical parameter as it influences the ionization state of the thiol group. A higher pH (typically between 7 and 8.5) deprotonates the thiol group to the more nucleophilic thiolate anion (-S⁻), which significantly accelerates the rate of the alkylation reaction. mdpi.com However, very high pH levels can also increase the reactivity of other nucleophilic groups, such as the amine group of lysine, potentially leading to non-specific labeling.
Table 1: Reactivity of Functional Groups with Bromoacetamide
| Functional Group | Amino Acid | Resulting Bond | Reactivity Level |
|---|---|---|---|
| Thiol (Sulfhydryl) | Cysteine | Thioether | High |
| Imidazole | Histidine | N-alkylated derivative | Moderate |
| Amino | Lysine (ε-amino), N-terminus (α-amino) | Secondary Amine | Low to Moderate |
| Phenol | Tyrosine | O-alkylated derivative | Very Low |
Site-Specific Conjugation Approaches
The targeted attachment of a fluorescent probe to a specific location within a protein is known as site-specific conjugation. nih.gov This approach is invaluable for studying protein structure and function with high precision, as it eliminates the ambiguity of random labeling. nih.gov The thiol-reactivity of 6-BTR makes it a suitable reagent for cysteine-based site-specific conjugation strategies.
These strategies often involve protein engineering, where molecular biology techniques are used to introduce or remove cysteine residues at desired locations. nih.gov For instance, a cysteine can be introduced at a specific, non-critical site on the protein surface via site-directed mutagenesis. nih.gov If the native protein contains other accessible cysteine residues, they are often mutated to a less reactive amino acid, such as serine or alanine, to ensure that labeling occurs only at the engineered site. This results in a homogenous population of protein molecules labeled at a single, defined position. researchgate.net
The benefits of site-specific conjugation are numerous:
Homogeneity: It produces a well-defined product with a precise drug-to-antibody ratio (in the context of antibody-drug conjugates) or dye-to-protein ratio, which is critical for reproducible results. nih.govresearchgate.netbiopharminternational.com
Preservation of Function: By choosing a labeling site that is distant from the protein's active site or binding interfaces, the biological activity of the protein is more likely to be preserved. metwarebio.com
Structural Studies: Placing a probe at a specific location is essential for techniques like Fluorescence Resonance Energy Transfer (FRET), which measures distances between two fluorophores to probe conformational changes.
The process involves expressing and purifying the engineered protein, followed by the chemical conjugation reaction with 6-BTR under controlled conditions to ensure specificity for the target cysteine. biopharminternational.com
Effects of Conjugation on Fluorophore Spectral Properties
The conjugation of this compound to a protein can lead to changes in its spectral properties, including its absorption and emission maxima, fluorescence quantum yield, and lifetime. nih.gov These changes are primarily influenced by the local microenvironment surrounding the attached fluorophore. nih.gov
Factors that can alter the spectral properties of the tetramethylrhodamine core upon conjugation include:
Polarity: The polarity of the environment at the labeling site can affect the energy levels of the fluorophore's electronic states. A change from a polar aqueous environment to a more non-polar, hydrophobic pocket within the protein can cause a spectral shift.
Solvent Accessibility: The degree to which the fluorophore is exposed to the aqueous solvent versus being buried within the protein structure influences its fluorescence. nih.gov
Interactions with Nearby Residues: Specific interactions, such as hydrogen bonding or π-stacking with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine), can quench or enhance fluorescence or cause shifts in the emission wavelength.
Conformational Changes: If the protein undergoes a conformational change upon ligand binding or as a result of its function, the environment of the attached 6-BTR can be altered, leading to a detectable change in its fluorescence signal. nih.gov
It has been reported that dyes can shift their fluorescence emission when conjugated to proteins like IgG. nih.gov For example, a shift to a longer wavelength (a bathochromic or red shift) is often associated with the fluorophore moving into a more solvent-exposed or polar environment. nih.gov Conversely, a shift to a shorter wavelength (a hypsochromic or blue shift) may indicate a move to a more non-polar environment. These spectral shifts, although often small, can be precisely measured and used to monitor molecular interactions and protein dynamics. nih.gov
Table 2: Potential Spectral Shifts of Tetramethylrhodamine Upon Conjugation
| Environmental Change | Typical Wavelength Shift | Potential Effect on Quantum Yield |
|---|---|---|
| Increased Polarity | Bathochromic (Red Shift) | May decrease |
| Decreased Polarity (Hydrophobic Pocket) | Hypsochromic (Blue Shift) | May increase |
| Proximity to Quenching Residues (e.g., Tryptophan) | No significant shift | Significant decrease |
Applications in Advanced Bioimaging and Microscopy
Live-Cell Imaging with 6-[Bromoacetamido]tetramethylrhodamine
Live-cell imaging involves studying cellular processes in real-time, requiring fluorescent probes that are cell-permeable, bright, and minimally disruptive to normal cell function. The tetramethylrhodamine (B1193902) core of this compound provides the necessary fluorescence characteristics, while its bromoacetamide group allows it to be permanently anchored to target proteins, making it an effective tool for dynamic cellular studies.
The ability to track cellular processes over time is a cornerstone of modern cell biology. The utility of this compound in this context stems directly from the stable covalent bond it forms with its target molecules. Unlike non-covalent dyes that can dissociate or be diluted over time, this probe's permanent attachment to a protein of interest allows for continuous monitoring.
This stable linkage is critical for tracking a variety of dynamic events, including:
Protein Trafficking: Researchers can follow the movement of newly synthesized proteins from their site of production to their final destination, whether it be insertion into a membrane, secretion from the cell, or transport to a specific organelle.
Protein Turnover: By labeling a population of proteins at a specific time point (a technique known as pulse-chase labeling), their rate of degradation and replacement can be quantified.
Receptor Dynamics: The movement, clustering, and internalization of cell surface receptors in response to stimuli can be visualized and measured.
The covalent nature of the labeling ensures that the fluorescence signal remains associated with the target molecule throughout its lifecycle within the cell, providing a clear and unambiguous history of its journey and fate.
A significant challenge in live-cell imaging, particularly for long-term experiments, is managing phototoxicity and photobleaching. Phototoxicity refers to the damage caused to cells by the light used to excite the fluorophore, often mediated by the production of reactive oxygen species (ROS). nih.gov Photobleaching is the irreversible photochemical destruction of the fluorophore, leading to a loss of signal.
Rhodamine dyes, while relatively photostable, can generate ROS, which can damage nearby biomolecules and compromise cell health. nih.gov Several strategies have been developed to counteract these effects when using rhodamine-based dyes. One innovative approach is the creation of "Gentle Rhodamines," where the fluorophore is conjugated with a triplet-state quencher, such as cyclooctatetraene (COT). nih.govacs.org This modification significantly reduces the formation of singlet oxygen, a major ROS, thereby lowering phototoxicity without compromising the dye's brightness or cell permeability. nih.govacs.orgresearchgate.net
| Strategy | Mechanism of Action | Primary Benefit |
|---|---|---|
| Use of Triplet-State Quenchers (e.g., COT) | Reduces the lifetime of the excited triplet state of the fluorophore, preventing energy transfer to molecular oxygen. nih.gov | Decreases the generation of reactive oxygen species (ROS), thus reducing phototoxicity. nih.gov |
| Optimized Illumination | Employing the lowest possible laser power and shortest exposure times needed to acquire a sufficient signal. | Reduces the total light dose delivered to the sample, minimizing both phototoxicity and photobleaching. nih.gov |
| Use of Antioxidants | Scavenging ROS that are generated during imaging. Examples include ascorbic acid and n-propyl gallate. nih.govacs.org | Protects the cell from photodamage. |
| Advanced Microscopy Techniques | Techniques like spinning-disk confocal or light-sheet microscopy illuminate only a thin section of the sample at a time. nih.gov | Reduces overall light exposure and out-of-focus signal, lowering phototoxicity. |
Successful long-term imaging requires a multifaceted approach that preserves cell viability while maintaining a strong fluorescent signal. The covalent labeling provided by this compound is a foundational element, as it ensures the probe is not lost over the course of multi-hour or even multi-day experiments. researchgate.netrsc.org
Building on this stable labeling, several other strategies are crucial:
Enhanced Photostability: While tetramethylrhodamine is inherently more photostable than some other common fluorophores like fluorescein (B123965), research continues to produce even more robust dyes. acs.orgnih.govresearchgate.net Attaching protective agents or auxiliary groups to the rhodamine core can create "everlasting dyes" that withstand prolonged illumination. rsc.org
Environmental Control: Maintaining the health of the cells is paramount. This is achieved by using a stage-top incubator that controls temperature, humidity, and CO₂ levels throughout the experiment.
Combined Mitigation: The most effective approach for long-term imaging combines the use of a covalently linked, highly photostable dye with the phototoxicity-reducing strategies outlined in the previous section, such as low light levels and the use of protective agents in the imaging medium.
Subcellular Localization Studies
Determining the precise location of biomolecules within a cell is key to understanding their function. This compound is a valuable tool for these studies, enabling the specific and permanent labeling of proteins within organelles and other subcellular structures.
Mitochondria are frequently studied using fluorescent dyes. Many common mitochondrial probes, such as tetramethylrhodamine methyl ester (TMRM) and Rhodamine 123, are lipophilic cations. researchgate.netnih.govresearchgate.net Their accumulation within mitochondria is driven by the organelle's negative membrane potential. A major limitation of these dyes is that if the membrane potential is lost—a common event during cell stress or apoptosis—the dye leaks out, resulting in a loss of signal. rsc.orgnih.gov
This compound offers a significant advantage by enabling covalent labeling of mitochondria. The process involves two steps:
Accumulation: Like other rhodamine-based cationic dyes, the molecule is first drawn into the mitochondria by the membrane potential.
Covalent Anchoring: Once inside the mitochondria, the bromoacetamide group reacts with cysteine residues on intramitochondrial proteins, forming a permanent thioether bond. researchgate.netrsc.org
This covalent linkage ensures that the fluorescent signal is retained even if the mitochondrial membrane potential dissipates. rsc.org This allows researchers to study depolarized mitochondria and track the organelles through processes like mitophagy or apoptosis without losing the fluorescent label. researchgate.net
| Feature | Potential-Dependent Dyes (e.g., TMRM, Rhodamine 123) | Thiol-Reactive Covalent Dyes (e.g., this compound) |
|---|---|---|
| Mechanism | Electrophoretic accumulation driven by mitochondrial membrane potential. researchgate.netresearchgate.net | Initial accumulation via membrane potential, followed by covalent reaction with protein thiols. researchgate.netrsc.org |
| Signal Retention | Signal is lost if mitochondrial membrane potential dissipates. rsc.orgnih.gov | Signal is retained after loss of membrane potential due to covalent bonding. rsc.org |
| Suitability for Fixation | Signal is often lost during fixation procedures. rsc.org | Fluorescence endures through fixation and permeabilization. researchgate.net |
| Primary Application | Monitoring mitochondrial membrane potential and function in real-time. nih.gov | Tracking mitochondrial morphology, localization, and fate, regardless of functional state. researchgate.net |
The primary application of this compound is the specific labeling of proteins. The bromoacetamide group is part of a class of reagents known as haloacetyls (which also includes iodoacetamides) that are highly specific for reacting with the sulfhydryl groups of cysteine residues under physiological conditions. nih.govthermofisher.com This specificity allows for the precise attachment of the tetramethylrhodamine fluorophore to a target protein.
This labeling can be achieved in several ways:
In Vitro Conjugation: A purified protein can be reacted with the dye in a test tube. The resulting fluorescently labeled protein can then be microinjected into a live cell for tracking studies.
In Situ Labeling: For cell-permeable versions of the dye, it can be added directly to live cells to label specific, accessible cysteine residues on intracellular proteins. The specificity can be enhanced by genetically engineering a protein of interest to contain a uniquely accessible cysteine residue.
This method is widely used in proteomics, where proteins in a complex mixture are labeled with thiol-reactive dyes before being separated by electrophoresis, allowing for their visualization and quantification. nih.gov The stability of the bond and the brightness of the TMR fluorophore make it an excellent choice for these applications.
| Characteristic | Description |
|---|---|
| Reactive Group | Bromoacetamide (-NH-CO-CH₂-Br) |
| Target Residue | Cysteine (specifically, the thiol/sulfhydryl group, -SH). nih.govthermofisher.com |
| Bond Type | Stable thioether bond. |
| Reaction Specificity | High specificity for thiols over other functional groups like amines at neutral pH. nih.gov |
| Key Advantage | Forms a permanent, covalent link, enabling long-term tracking and analysis through harsh experimental conditions. |
Super-Resolution Microscopy Techniques
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers (nm). Super-resolution microscopy encompasses a suite of techniques that bypass this limitation, allowing for imaging at the nanoscale. The properties of rhodamine dyes, including their high photon yield and photostability, make them suitable candidates for these demanding imaging modalities.
While direct and extensive studies detailing the application of this compound in all major super-resolution modalities are not widely documented, its utility can be inferred from its chemical structure and the established use of similar tetramethylrhodamine derivatives in these techniques.
Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by selectively deactivating fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser, thereby narrowing the effective point spread function. abberior.rocks Rhodamine-based dyes are frequently used in STED imaging due to their favorable photophysical properties. nih.govresearchgate.net For instance, various rhodamine derivatives have been successfully employed for live-cell STED imaging of organelles like mitochondria and the endoplasmic reticulum. nih.govacs.org The covalent attachment of this compound to specific protein targets via cysteine residues makes it a potentially powerful probe for high-resolution imaging of protein localization and organization within cellular structures.
Structured Illumination Microscopy (SIM): SIM is a super-resolution technique that uses spatially structured patterns of light to excite the sample. By acquiring multiple images with different illumination patterns, a super-resolved image can be computationally reconstructed, typically doubling the resolution of conventional microscopy. The successful application of SIM relies on bright and photostable fluorophores. While specific SIM applications of this compound are not prevalent in the literature, other rhodamine dyes are used for SIM, suggesting its potential suitability for this technique.
Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM): These single-molecule localization microscopy (SMLM) techniques rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. nih.gov In dSTORM (direct STORM), organic dyes like rhodamine derivatives can be induced to "blink" under specific buffer conditions, allowing for their localization with high precision. nih.gov Tetramethylrhodamine (TMR) has been used in conjunction with self-labeling enzyme tags (such as SNAP-tag and HaloTag) for dSTORM imaging. nih.gov As a thiol-reactive probe, this compound can be used to label specific cysteine residues on target proteins, making it a candidate for preparing samples for STORM analysis of protein distributions at the nanoscale. nih.gov
| Microscopy Technique | Typical Lateral Resolution (nm) | Typical Axial Resolution (nm) |
| STED | 20 - 80 | 50 - 150 |
| SIM | ~110 | ~300 |
| PALM/STORM | 10 - 50 | 50 - 100 |
This table presents typical resolution values for the respective super-resolution techniques. The actual resolution can vary based on the specific experimental setup and the fluorophore used.
Advanced Fluorescence Microscopy Modalities
Beyond super-resolution, this compound is applicable in a range of other advanced fluorescence microscopy methods that provide enhanced contrast, depth penetration, and quantitative data.
Confocal microscopy is a cornerstone of modern cell biology, providing optical sectioning capabilities that allow for the three-dimensional reconstruction of fluorescently labeled samples with significantly reduced out-of-focus blur compared to conventional widefield microscopy. Rhodamine derivatives are among the most commonly used fluorophores in confocal microscopy due to their brightness, photostability, and excitation/emission spectra that are compatible with common laser lines (e.g., 561 nm). researchgate.net
The bromoacetamido group of this compound allows for its covalent conjugation to cysteine residues of target proteins. This enables researchers to visualize the specific localization and distribution of these proteins within cells and tissues with the high contrast and resolution afforded by CLSM.
Two-photon excitation microscopy (TPM or 2PEM) is a nonlinear optical technique that offers distinct advantages for imaging deep within scattering biological tissues. It utilizes the near-simultaneous absorption of two lower-energy photons to excite the fluorophore, a process that is largely confined to the focal volume. This results in reduced phototoxicity and photodamage outside the focal plane and deeper penetration of excitation light into the sample.
While specific two-photon absorption cross-section data for this compound is not widely published, rhodamine dyes, in general, are known to be two-photon active. The development of two-photon fluorescent probes for detecting specific analytes like cysteine highlights the utility of this approach. rsc.org The ability of this compound to specifically label proteins makes it a potential probe for two-photon imaging studies aimed at visualizing protein localization and dynamics in thick samples such as tissue slices or even living organisms.
Flow Cytometry: This technique is used for the high-throughput analysis of single cells in a fluid stream. Cells are typically labeled with fluorescent probes that target specific cellular components or markers. As cells pass through a laser beam, the emitted fluorescence is detected, allowing for the quantification and sorting of cell populations based on their fluorescent properties. This compound can be used to label surface or intracellular proteins containing accessible cysteine residues. The intensity of the fluorescence can then be used in flow cytometry to quantify the expression levels of the target protein across a cell population or to isolate cells with specific characteristics. nih.gov
Fluorescence Correlation Spectroscopy (FCS): FCS is a highly sensitive technique that analyzes fluorescence fluctuations within a microscopic observation volume (typically on the femtoliter scale) to provide quantitative information about molecular concentration, diffusion dynamics, and interactions. semanticscholar.org By labeling a protein of interest with this compound, researchers can use FCS to measure its diffusion coefficient, determine its oligomeric state, and study its binding interactions with other molecules in solution or in living cells. The brightness and photostability of the tetramethylrhodamine core are advantageous for obtaining a good signal-to-noise ratio in FCS experiments. nih.gov
Role in Chemical Biology and Proteomics
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov Unlike traditional proteomic methods that measure protein abundance, ABPP provides a direct readout of enzyme activity, which is often regulated by post-translational modifications or endogenous inhibitors. wikipedia.org Probes used in ABPP typically consist of a reactive group that covalently binds to an active site residue, a linker, and a reporter tag, such as a fluorophore like tetramethylrhodamine (B1193902). wikipedia.orgnih.gov
The bromoacetamido group on 6-[Bromoacetamido]tetramethylrhodamine makes it an effective activity-based probe for enzymes that utilize a cysteine residue as a key nucleophile in their catalytic mechanism. researchgate.net The thiol group of cysteine is highly nucleophilic, particularly in its deprotonated thiolate form, which is often stabilized within an enzyme's active site. nih.gov This inherent reactivity is exploited by probes like this compound, which act as electrophilic traps, covalently modifying the active site cysteine and effectively "tagging" the active enzyme. This covalent labeling is highly specific to accessible and reactive cysteines, providing a snapshot of the functionally active portion of the proteome. nih.govrsc.org This approach has been widely applied to study various enzyme classes, including certain proteases, kinases, and metabolic enzymes where cysteine reactivity is paramount.
A key application of this compound and similar iodoacetamide-based probes is the identification of new protein targets for therapeutic intervention. ebi.ac.uk In a technique known as competitive ABPP, the probe is used to profile the cysteine-reactive proteome in the presence and absence of a small molecule inhibitor. ebi.ac.uk If the inhibitor binds to the active site of a cysteine-reactive enzyme, it will block the covalent labeling by the rhodamine probe. By using quantitative mass spectrometry to compare the labeling patterns, researchers can identify the specific proteins that interact with the compound. This method, often called isoTOP-ABPP, uses isotopically labeled iodoacetamide (B48618) probes to accurately quantify changes in cysteine reactivity across the proteome, enabling the discovery of previously unknown targets for drugs and natural products. nih.govrsc.org
Probing Protein Dynamics and Interactions
The fluorescent properties of the tetramethylrhodamine core make this compound an excellent tool for studying the dynamic nature of proteins, including their interactions and conformational changes. nih.gov
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules, or fluorophores, on the nanometer scale (typically 1-10 nm). aatbio.comthermofisher.com The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. aatbio.com This energy transfer is highly dependent on the distance between the donor and acceptor (proportional to the inverse sixth power of the distance) and the spectral overlap between the donor's emission and the acceptor's absorption spectra. thermofisher.comnih.gov
This compound can function as an acceptor in FRET pairs. One of the most common donor-acceptor pairs in FRET studies is Fluorescein (B123965) and Tetramethylrhodamine. aatbio.com101.200.202 By labeling two interacting proteins (or two different domains of a single protein) with the donor and acceptor respectively, researchers can monitor their proximity. An increase in FRET efficiency signals that the two molecules are coming closer together, allowing for the real-time study of protein-protein interactions or ligand binding. nih.govyoutube.com
Table 1: Properties of a Common FRET Pair
| Donor | Acceptor | Förster Radius (R₀) in Å |
|---|---|---|
| Fluorescein | Tetramethylrhodamine | 55 |
The Förster radius (R₀) is the distance at which FRET efficiency is 50%. thermofisher.com
Covalently attaching this compound to a specific cysteine residue allows scientists to monitor local environmental changes associated with protein conformational shifts. nih.gov When a protein changes its shape, the environment around the attached fluorophore can alter, leading to changes in its fluorescence properties, such as intensity or emission wavelength.
A notable example involves the study of ion channels. Researchers have used the closely related thiol-reactive probe, tetramethylrhodamine maleimide, to label cysteine residues introduced into the voltage-sensing domains of channels like the Shaker potassium channel. nih.gov The fluorescence intensity of the attached rhodamine probe changes as the channel opens and closes in response to voltage changes, providing direct insight into the structural rearrangements that govern channel gating. nih.gov This technique allows for the dynamic tracking of protein motion, which is fundamental to understanding their function.
Development of Biosensors and Chemosensors
The principles of FRET and environmentally sensitive fluorescence are leveraged to develop sophisticated biosensors and chemosensors. researchgate.net These molecular tools are designed to report on the presence or concentration of specific analytes or to monitor biochemical activities.
By engineering proteins that undergo a conformational change upon binding a target molecule, and labeling them with a FRET pair like fluorescein and this compound, researchers can create ratiometric sensors. The binding event brings the donor and acceptor closer or further apart, causing a measurable change in the FRET signal. researchgate.net This strategy has been used to design sensors for calcium ions, kinase activity, and other cellular messengers. For instance, sensors have been developed where multiple copies of a receptor protein are attached to a quantum dot (donor), and a quencher-conjugate (acceptor) binds to the protein's active site, enabling the detection of specific sugars through changes in FRET. researchgate.net Similarly, probes that "turn-on" their fluorescence only upon reacting with a specific enzyme, such as certain hydrolases, have been developed for cancer cell imaging and diagnostics. mdpi.com
Sensing of Ions and Small Molecules
While rhodamine derivatives have been engineered to create chemosensors for various metal ions, the direct application of this compound for the sensing of ions and small molecules is not its primary role. The core function of this compound is as a labeling reagent. However, once conjugated to a specific protein, the resulting fluorescently-tagged protein can, in principle, be used to study interactions with ions or small molecules that induce conformational changes in the protein.
For instance, research has shown that the fluorescence of a protein-bound fluorophore can be sensitive to the local environment. If the binding of an ion or a small molecule to the labeled protein alters the environment of the attached rhodamine dye, a change in fluorescence intensity or wavelength may be observed. This indirect sensing mechanism is dependent on the specific protein and the nature of the conformational change upon binding of the analyte.
A study on a cysteine mutant of the Tobacco Mosaic Virus (TMV) coat protein demonstrated the use of intrinsic tryptophan fluorescence quenching for the detection of heavy metal ions like Cd²⁺, Pb²⁺, Zn²⁺, and Ni²⁺. nih.gov While this study did not use this compound, it illustrates the principle that a protein can be used as a scaffold for ion sensing. A similar approach could be envisioned where a cysteine-containing protein labeled with this compound acts as a sensor, provided the ion binding event perturbs the local environment of the dye.
The development of metal ion sensors often involves designing specific chelating moieties that, upon binding a metal ion, modulate the fluorescence of an attached fluorophore. For example, rhodamine-based probes have been synthesized to detect Group 13 metal ions like Al³⁺, Ga³⁺, In³⁺, and Tl³⁺ through a hydrolysis mechanism that leads to a significant increase in fluorescence. rsc.org These examples highlight the design principles for fluorescent ion sensors, which typically involve more than just the simple conjugation of a dye like this compound to a protein.
pH-Sensitive Probes
The reactivity of the bromoacetamide group with cysteine thiols is pH-dependent. The reaction rate increases with higher pH as the thiol group (pKa typically around 8.5) is deprotonated to the more nucleophilic thiolate anion. This pH-dependency is a critical consideration for labeling protocols.
However, the intrinsic fluorescence of the tetramethylrhodamine fluorophore itself, once conjugated to a protein, is generally considered to be relatively stable over a physiological pH range. While some rhodamine derivatives are designed to be pH-sensitive, often through mechanisms like spirolactam ring-opening, this is not a primary characteristic of this compound.
It is the labeling reaction, rather than the fluorescence of the final product, that exhibits significant pH sensitivity. This distinction is crucial for experimental design in proteomics.
| Parameter | Description |
| Optimal pH for Labeling | Typically in the range of 7.5 to 8.5 to favor the formation of the more reactive thiolate anion from the cysteine thiol group. |
| Fluorescence Stability | The fluorescence of the tetramethylrhodamine moiety is generally stable across the physiological pH range (approximately 6.5 to 8.0) after conjugation. |
This table summarizes the pH considerations for the use of this compound.
Applications in Studying Post-Translational Modifications
The most direct and significant application of this compound in the study of post-translational modifications (PTMs) lies in its ability to label and quantify cysteine residues. Cysteine side chains are subject to a variety of oxidative PTMs, including S-nitrosylation, S-glutathionylation, and the formation of sulfenic, sulfinic, and sulfonic acids. These modifications play crucial roles in redox signaling and cellular regulation.
The strategy for studying these PTMs often involves a differential labeling approach. In this method, one set of cysteine residues (e.g., the unmodified, free thiols) is first blocked with a non-fluorescent alkylating agent. Subsequently, the specific PTM of interest (e.g., S-nitrosylation) is reversed, exposing a new set of free thiols. These newly available cysteines are then labeled with this compound. The resulting fluorescence provides a quantitative measure of the extent of the specific PTM.
For example, to study S-nitrosylation, free thiols are first blocked. Then, the S-nitroso groups are selectively reduced (e.g., with ascorbate) to regenerate the thiols, which are then labeled with the fluorescent probe. A similar strategy can be applied to study S-glutathionylation, where the glutathionylated cysteines are reduced by a specific enzyme like glutaredoxin before labeling.
| Post-Translational Modification | General Strategy for Detection with this compound | Key Reagents for Reversal |
| S-Nitrosylation | 1. Block free thiols. 2. Reduce S-nitrosothiols. 3. Label newly exposed thiols with the probe. | Ascorbate |
| S-Glutathionylation | 1. Block free thiols. 2. Reduce S-glutathionylated thiols. 3. Label newly exposed thiols with the probe. | Glutaredoxin |
| Disulfide Bonds | 1. Block free thiols. 2. Reduce disulfide bonds. 3. Label newly exposed thiols with the probe. | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) |
This table outlines the general strategies for using this compound to study specific cysteine-based post-translational modifications.
The specificity of the bromoacetamide group for cysteine, combined with the bright and stable fluorescence of the tetramethylrhodamine core, makes this compound a valuable tool for visualizing and quantifying changes in the redox state of specific proteins and the broader proteome.
Integration in Drug Discovery and Delivery Systems
Visualization of Drug-Target Interactions
The bromoacetyl group of 6-[Bromoacetamido]tetramethylrhodamine is a thiol-reactive moiety, enabling it to form stable, covalent thioether bonds with sulfhydryl groups, which are present in the cysteine residues of proteins. mdpi.com This reactivity is the foundation of its use in visualizing the interactions between a drug candidate and its protein target. By labeling a ligand or an inhibitor, researchers can directly observe binding events, assess binding affinity, and screen for molecules that disrupt these interactions. nih.gov
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for activity against a biological target. Fluorescence Polarization (FP) is a powerful HTS technology particularly well-suited for studying molecular binding events. nih.gov The principle of FP is based on the rotational speed of a fluorescent molecule in solution. bmglabtech.com A small, fluorescently-labeled molecule (the tracer), such as a peptide labeled with 6-TAMRA, tumbles rapidly, and when excited with polarized light, it emits depolarized light. nih.govthermofisher.com If this tracer binds to a much larger molecule, like a target protein, its tumbling slows dramatically, and the emitted light remains highly polarized. nih.gov
This change in polarization provides a direct measure of binding. In an HTS context, a library of unlabeled compounds is screened for their ability to compete with the 6-TAMRA-labeled tracer for binding to the target protein. A compound that successfully displaces the tracer will cause a decrease in fluorescence polarization, signaling a "hit." nih.gov
A variation of this technique is fluorescence polarization-activity-based protein profiling (fluopol-ABPP), where a reactive fluorescent probe, such as this compound, is used to covalently label the active site of an enzyme. nih.gov This results in a high FP signal. Test compounds that bind to the active site prevent this covalent labeling, leading to a lower FP value and identifying them as potential inhibitors. nih.gov The suitability of an FP assay for HTS is often quantified by the Z'-factor, a statistical parameter that assesses the signal window and data variation. nih.gov An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening. nih.gov
| Parameter | Description | Typical Value/Goal | Source |
| Tracer | A small, fluorescently-labeled molecule that binds the target. | e.g., 6-TAMRA-labeled peptide | nih.gov |
| Target | The protein of interest (e.g., enzyme, receptor). | Purified protein | researchgate.net |
| Principle | Change in rotational speed of the tracer upon binding to the target. | Low FP (unbound) to High FP (bound) | bmglabtech.com |
| Assay Format | Competitive binding assay. | Test compound displaces tracer | nih.gov |
| Readout | Decrease in Fluorescence Polarization. | Identifies "hits" | nih.gov |
| Z'-Factor | A measure of assay quality for HTS. | > 0.5 recommended | nih.gov |
Understanding how a drug enters (uptake) and is removed from (efflux) a cell is critical for predicting its efficacy. Fluorescent labeling with probes like 6-TAMRA is an indispensable tool for these studies. lifetein.com By conjugating 6-TAMRA to a drug molecule or a peptide carrier, researchers can directly visualize its journey into the cell using fluorescence microscopy. lifetein.comresearchgate.net
A prominent example involves the use of cell-penetrating peptides (CPPs), which are short peptides capable of transporting molecular cargo across the cell membrane. nih.govplos.org In one study, the prototypical CPP, TAT, was labeled with 5(6)-carboxytetramethylrhodamine (B613260) (TMR), a closely related derivative. nih.govplos.org Live-cell imaging revealed that the TMR-TAT conjugate was taken up by cells but became trapped within endosomes, highlighting a common bottleneck in CPP-mediated delivery. nih.govplos.org Such studies are vital for developing strategies to enhance the endosomal escape and cytosolic delivery of therapeutic molecules. The ability to track the subcellular localization of these conjugates in real-time provides invaluable insight into the mechanisms governing their uptake and intracellular trafficking. lifetein.com
Fluorescent Labeling of Drug Delivery Vehicles
Many advanced drug delivery strategies employ vehicles such as nanoparticles to carry therapeutic agents to their target site. These carriers can protect the drug from degradation, improve its solubility, and enable targeted delivery. nih.gov Fluorescently labeling these vehicles is essential for tracking their journey through the body and into cells.
Nanoparticles are sub-micron sized particles that can be engineered from various materials, including polymers like chitosan, to encapsulate or carry drugs. nih.govnih.gov To visualize and track these drug delivery systems, they are often labeled with a fluorescent dye. The rhodamine family of dyes, including TAMRA, are frequently used for this purpose due to their high fluorescence efficiency and photostability. medchemexpress.com
The covalent attachment of the dye to the nanoparticle is crucial to ensure that the fluorescent signal accurately represents the location of the delivery vehicle. The bromoacetamido group on 6-TAMRA allows for stable conjugation to nanoparticles that have been functionalized with thiol groups on their surface. This creates a robustly labeled system where the fate of the carrier can be precisely monitored.
Once a fluorescently-labeled drug delivery vehicle is administered, its location can be tracked both at the whole-organism level (biodistribution) and the single-cell level (cellular internalization). Live-cell imaging using techniques like confocal microscopy allows researchers to observe the uptake of labeled nanoparticles in real-time. lifetein.com
Studies using TAMRA-labeled peptides have demonstrated the ability to monitor the entire process of cellular internalization, from initial membrane binding to subsequent trafficking within subcellular compartments like endosomes. lifetein.comnih.govplos.org This visualization provides direct evidence of whether the drug carrier is reaching its intended intracellular target. The insights gained from tracking these fluorescent nanosystems are critical for optimizing their design to overcome biological barriers and improve therapeutic delivery.
Development of Theranostic Agents
Theranostics is an emerging field that combines diagnostic and therapeutic capabilities into a single agent. nih.govplos.org This approach aims to enable personalized medicine by allowing for the visualization of a drug's target and the simultaneous or subsequent delivery of a therapeutic effect.
A fascinating example of a theranostic agent was developed through the conjugation of 5(6)-carboxytetramethylrhodamine (TMR) to the cell-penetrating peptide TAT. nih.govplos.org While TMR is typically considered a harmless fluorescent label, researchers discovered that when conjugated to TAT and targeted to cellular membranes, it could be transformed into a potent photosensitizer. nih.govplos.org Upon irradiation with light, the TMR-TAT conjugate produced singlet oxygen, a highly reactive species that caused membrane damage, leading to cell death. nih.gov
This TMR-TAT conjugate functions as a theranostic agent:
Diagnostic: Its inherent fluorescence allows for the imaging of its cellular uptake and localization. nih.govplos.org
Therapeutic: Upon light activation, it initiates a photodynamic therapy (PDT) effect, killing the cells it has targeted. nih.govplos.org
This dual functionality, where a single molecule enables both visualization and therapy, represents a significant advance. The finding that a common fluorophore can be converted into a photolytic agent simply by conjugation to a targeting peptide opens new avenues for the development of light-activated theranostics for conditions such as cancer. nih.gov
Conclusion and Future Directions
Current Challenges and Limitations
Despite its widespread use, 6-[Bromoacetamido]tetramethylrhodamine is not without its limitations. A primary challenge is the photostability of the tetramethylrhodamine (B1193902) (TMR) core. Like many organic fluorophores, it is susceptible to photobleaching during prolonged or high-intensity illumination, which can be a significant drawback in long-term imaging experiments. For applications requiring greater photostability, alternative dyes are sometimes considered thermofisher.com.
Another consideration is the potential for non-specific binding. While the bromoacetamide group is designed to react specifically with sulfhydryl groups, interactions with other nucleophiles can occur, leading to background signal. Furthermore, the conjugation process itself can present challenges, as it may alter the biological activity or binding properties of the labeled molecule .
Aggregation-caused quenching is another phenomenon that can affect the performance of rhodamine-based probes clinicaltrials.gov. At high concentrations or when multiple probes are in close proximity on a labeled biomolecule, self-quenching can occur, leading to a reduction in the fluorescence signal nih.gov. This property, while sometimes exploited for specific sensing applications, can also be a limitation in experiments aiming for maximal signal intensity.
Emerging Trends and Novel Applications
The field of fluorescence microscopy is continually evolving, and with it, the applications for probes like this compound. One of the most significant emerging trends is the use of rhodamine derivatives in super-resolution microscopy (SRM) techniques such as STED, PALM, and dSTORM bio-techne.com. These methods bypass the diffraction limit of light, allowing for visualization of cellular structures at the nanoscale bio-techne.com. The brightness and photophysical properties of tetramethylrhodamine make it a suitable candidate for these advanced imaging modalities.
The development of novel biosensors is another exciting area of research. Rhodamine-based probes are being designed to detect a variety of analytes, including metal ions and reactive oxygen species, with high sensitivity and selectivity nih.govnih.govmdpi.comresearchgate.net. The principle often involves a "turn-on" fluorescence mechanism, where the probe's fluorescence is quenched until it interacts with its target, leading to a significant increase in signal mdpi.com. The bromoacetamide group of this compound could be incorporated into such designs to target the sensor to specific protein microenvironments.
Furthermore, the self-quenching properties of TMR are being harnessed to study small-scale conformational changes in biomolecules, providing an alternative to Förster Resonance Energy Transfer (FRET) nih.gov. This approach is sensitive to distance changes on the angstrom scale, offering a powerful tool for investigating protein dynamics nih.gov.
Translational Potential in Preclinical and Clinical Research
The unique properties of rhodamine derivatives are paving the way for their use in translational research, with potential applications in both preclinical and clinical settings. In preclinical studies, rhodamine-labeled probes are being utilized for in vivo imaging to track the biodistribution of cells or drug delivery vehicles mdpi.commdpi.com. For instance, rhodamine-labeled liposomes have been used to monitor their uptake by tumor cells in cancer models mdpi.com.
The development of bimodal imaging agents that combine fluorescence with a radioisotope for PET or SPECT imaging represents a significant step towards clinical translation. Radiolabeled silicon-rhodamines, for example, show promise for use in image-guided surgery nih.gov. The ability to visualize tissues at both a macroscopic and microscopic level could greatly enhance the precision of surgical interventions.
Q & A
Basic: What are the primary applications of 6-[Bromoacetamido]tetramethylrhodamine in biochemical research?
Answer:
this compound is a thiol-reactive fluorophore widely used for covalent labeling of cysteine residues in proteins, peptides, or other biomolecules. Its bromoacetamido group reacts selectively with free thiols (-SH) under mild, reducing conditions (pH 6.5–8.0), enabling site-specific conjugation. Key applications include:
- Live-cell imaging : Tracking protein localization and dynamics via its red-orange emission (λ~ex/~em ≈ 555/580 nm) .
- FRET studies : Pairing with compatible fluorophores (e.g., Alexa Fluor 488) to monitor molecular interactions .
- Flow cytometry : Quantifying cell-surface protein expression through fluorescence intensity measurements .
Methodological Note: Ensure reducing agents (e.g., TCEP) are present to maintain free thiols and avoid oxidation-induced labeling inefficiency .
Basic: What methodological steps ensure successful conjugation of this compound to cysteine residues?
Answer:
A robust protocol involves:
Reaction Buffer Optimization : Use pH 7.4 PBS or HEPES with 1–5 mM EDTA to minimize metal-catalyzed oxidation.
Molar Ratio : Target a 3:1 (dye:protein) ratio to balance labeling efficiency and aggregation risks .
Reduction Step : Pre-treat proteins with 1–5 mM TCEP for 30 minutes to reduce disulfide bonds .
Reaction Monitoring : Employ thin-layer chromatography (TLC) or SDS-PAGE to track conjugation progress .
Purification : Remove unreacted dye via size-exclusion chromatography or dialysis .
Critical Parameter: Avoid prolonged reaction times (>4 hours) to prevent non-specific labeling .
Advanced: How can researchers design experiments to optimize the labeling efficiency of this compound under varying pH conditions?
Answer:
Use a factorial design to systematically evaluate pH effects:
- Independent Variables : pH (6.5, 7.0, 7.5, 8.0), temperature (4°C, 25°C), and reaction time (1–4 hours).
- Dependent Variables : Labeling efficiency (quantified via fluorescence spectroscopy) and protein integrity (assessed by SDS-PAGE) .
- Statistical Analysis : Apply ANOVA to identify significant interactions between variables. For example, higher pH (7.5–8.0) may enhance reaction kinetics but risk protein denaturation .
Example Workflow:
Prepare reaction buffers at target pH levels.
Conduct parallel reactions with controlled variables.
Measure fluorescence intensity (λ~ex = 555 nm) and calculate labeling efficiency .
Advanced: How to address discrepancies in fluorescence intensity when using this compound across different experimental setups?
Answer:
Discrepancies often arise from environmental or methodological variability:
- Solvent Effects : Fluorescence quenching in polar solvents (e.g., water vs. DMSO). Use standardized solvents and calibrate instruments with reference fluorophores .
- Photobleaching : Minimize light exposure during experiments; include antioxidants (e.g., 1% β-mercaptoethanol) in imaging buffers .
- Instrument Calibration : Normalize detector settings (e.g., PMT voltage, laser power) across setups .
- Internal Controls : Co-stain with a spectrally distinct dye (e.g., Alexa Fluor 488) to validate detection parameters .
Data Contradiction Analysis: Compare raw fluorescence values against negative controls (unlabeled samples) to isolate experimental artifacts .
Basic: What purification techniques are recommended for isolating this compound-labeled proteins?
Answer:
- Size-Exclusion Chromatography (SEC) : Efficiently separates labeled proteins from unreacted dye based on molecular weight differences .
- Dialysis : Use a 10 kDa MWCO membrane in PBS (pH 7.4) for 24–48 hours, with buffer changes every 6 hours .
- Affinity Chromatography : If the target protein is tagged (e.g., His-tag), employ nickel-NTA resin to isolate labeled conjugates .
Validation: Confirm purity via UV-Vis spectroscopy (A~280/A~555 ratio) and SDS-PAGE .
Advanced: How can researchers integrate this compound into multi-modal imaging workflows?
Answer:
Combine fluorescence imaging with complementary techniques (e.g., electron microscopy, NMR) by:
Dual-Labeling Strategies : Use this compound with a gold nanoparticle-conjugated secondary tag for correlative light-electron microscopy (CLEM) .
Quenching Controls : Introduce reversible thiol blockers (e.g., maleimide) to validate specificity in multi-step protocols .
Cross-Validation : Overlay fluorescence data with structural information from cryo-EM or X-ray crystallography to resolve spatial ambiguities .
Theoretical Framework: Align experimental design with Förster resonance energy transfer (FRET) theory to interpret proximity-based signals .
Basic: What are the storage and handling requirements for this compound?
Answer:
- Storage : Keep lyophilized powder at –20°C in desiccated, light-protected vials. Reconstituted solutions (in DMSO) should be aliquoted and stored at –80°C .
- Handling : Work under inert atmosphere (argon/nitrogen) to prevent moisture absorption and degradation .
- Stability : Avoid repeated freeze-thaw cycles; discard solutions with precipitation or color changes (e.g., darkening from pink to brown) .
Advanced: How to resolve conflicting data on the specificity of this compound labeling in complex biological matrices?
Answer:
- Competitive Binding Assays : Introduce excess free cysteine (10–100 mM) to compete with target thiols, confirming labeling specificity .
- Mass Spectrometry : Perform LC-MS/MS on labeled samples to identify off-target modifications (e.g., lysine or histidine adducts) .
- Negative Controls : Include samples treated with thiol-blocking agents (e.g., N-ethylmaleimide) to establish baseline fluorescence .
Methodological Refinement: Optimize reaction stoichiometry and time to minimize non-specific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
